molecular formula C8H9NO3 B12960398 Methyl 2-(pyridin-4-yloxy)acetate

Methyl 2-(pyridin-4-yloxy)acetate

Cat. No.: B12960398
M. Wt: 167.16 g/mol
InChI Key: ZBFQDVQGABGHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(pyridin-4-yloxy)acetate is an ester derivative featuring a pyridine ring substituted at the para position with an oxygen-linked acetate group. The pyridin-4-yloxy moiety is a critical pharmacophore in agrochemicals and pharmaceuticals, influencing electronic characteristics and binding interactions .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-pyridin-4-yloxyacetate

InChI

InChI=1S/C8H9NO3/c1-11-8(10)6-12-7-2-4-9-5-3-7/h2-5H,6H2,1H3

InChI Key

ZBFQDVQGABGHIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(pyridin-4-yloxy)acetate can be synthesized through several methods. One common method involves the reaction of methyl chloroacetate with 4-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like acetone or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-4-yloxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Methyl 2-(pyridin-4-yloxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(pyridin-4-yloxy)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Positional Isomers: Pyridin-3-yloxy vs. Pyridin-4-yloxy Derivatives

  • Ethyl 2-(Pyridin-3-yloxy)acetate (CAS 442126-28-5) Similarity: 0.78 (structural similarity score) . Applications: Positional isomers often exhibit divergent biological activities; for example, meta-substituted pyridines may show reduced herbicidal activity compared to para analogs in agrochemicals .
  • Ethyl 2-(Pyridin-4-yloxy)acetate (CAS 58530-46-4)

    • Molecular Weight : 181.19 g/mol; methyl ester analogs (e.g., target compound) would have slightly lower molecular weights (~167.16 g/mol).
    • Safety Profile : Hazard statements include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), suggesting moderate toxicity common to esters .

Heterocycle Variants: Pyridine vs. Pyrazole and Pyrimidine

  • Methyl 2-(1,3-Dimethylpyrazol-4-yl)acetate (CAS 1909305-89-0) Molecular Weight: 168.19 g/mol . This compound is a versatile building block in material science and pharmaceuticals. Applications: Used in high-purity formulations for agrochemical intermediates and drug discovery .
  • Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

    • Structure : Pyrimidine core with a thioether and thietane substituents .
    • Key Differences : The pyrimidine ring and sulfur-containing groups increase hydrophobicity and metabolic stability, making it suitable for pesticidal applications.

Functional Group Modifications

  • 2-(Pyridin-4-yloxy)ethanamine Dihydrochloride (CAS 4783-86-2)

    • Key Differences : Replacement of the ester with an amine group enhances water solubility and bioavailability. Protonation of the amine in physiological conditions may improve target binding in CNS drugs .
  • Methyl 4-(Pyridin-4-yloxy)benzoate (CAS 33349-55-2) Structure: Benzene ring conjugated to the ester group .

Complex Derivatives in Pharmaceuticals

  • Quinoline-based Pyridin-4-yloxy Compounds (e.g., Patent Examples) Structure: Pyridin-4-yloxy groups attached to quinoline cores . Applications: Likely kinase inhibitors or anticancer agents due to quinoline’s DNA-intercalating properties. The ester group in Methyl 2-(pyridin-4-yloxy)acetate could serve as a synthetic precursor for such derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.